Cas no 33598-27-5 (Methyl 3-pyrrolidin-1-ylbutanoate)

Methyl 3-pyrrolidin-1-ylbutanoate is a synthetic ester compound featuring a pyrrolidine moiety, which imparts unique reactivity and structural versatility. Its molecular structure combines ester functionality with a tertiary amine group, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The compound's balanced lipophilicity and polarity enhance its solubility in a range of organic solvents, facilitating diverse reaction conditions. Its pyrrolidine ring contributes to conformational rigidity, potentially improving selectivity in target applications. Suitable for use in nucleophilic substitutions and catalytic transformations, this compound offers a stable, high-purity option for research and industrial processes requiring tailored amine-ester frameworks.
Methyl 3-pyrrolidin-1-ylbutanoate structure
33598-27-5 structure
Product name:Methyl 3-pyrrolidin-1-ylbutanoate
CAS No:33598-27-5
MF:C9H17NO2
Molecular Weight:171.23678278923
MDL:MFCD12132118
CID:2945439

Methyl 3-pyrrolidin-1-ylbutanoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-pyrrolidin-1-ylbutanoate
    • Methyl 3-(Pyrrolidin-1-yl)butanoate
    • 3-Pyrrolizinobutanoic acid methyl ester
    • 1-pyrrolidinepropanoic acid, beta-methyl-, methyl ester
    • MDL: MFCD12132118
    • インチ: 1S/C9H17NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h8H,3-7H2,1-2H3
    • InChIKey: CLIFHFGCXTXFLR-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(C)N1CCCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 153
  • トポロジー分子極性表面積: 29.5
  • XLogP3: 1

Methyl 3-pyrrolidin-1-ylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB408948-5g
Methyl 3-pyrrolidin-1-ylbutanoate; .
33598-27-5
5g
€877.00 2025-03-19
A2B Chem LLC
AI48182-500mg
Methyl 3-pyrrolidin-1-ylbutanoate
33598-27-5 >95%
500mg
$467.00 2024-04-20
abcr
AB408948-1 g
Methyl 3-pyrrolidin-1-ylbutanoate
33598-27-5
1g
€322.50 2023-04-25
Chemenu
CM518148-1g
Methyl 3-(pyrrolidin-1-yl)butanoate
33598-27-5 97%
1g
$264 2023-01-01
abcr
AB408948-1g
Methyl 3-pyrrolidin-1-ylbutanoate; .
33598-27-5
1g
€317.00 2025-03-19
Ambeed
A841529-1g
Methyl 3-(pyrrolidin-1-yl)butanoate
33598-27-5 97%
1g
$267.0 2024-04-19
abcr
AB408948-10g
Methyl 3-pyrrolidin-1-ylbutanoate; .
33598-27-5
10g
€1357.00 2025-03-19
A2B Chem LLC
AI48182-1g
Methyl 3-pyrrolidin-1-ylbutanoate
33598-27-5 >95%
1g
$509.00 2024-04-20
A2B Chem LLC
AI48182-10g
Methyl 3-pyrrolidin-1-ylbutanoate
33598-27-5 >95%
10g
$1412.00 2024-04-20
abcr
AB408948-5 g
Methyl 3-pyrrolidin-1-ylbutanoate
33598-27-5
5g
€907.00 2023-04-25

Methyl 3-pyrrolidin-1-ylbutanoate 関連文献

Methyl 3-pyrrolidin-1-ylbutanoateに関する追加情報

Comprehensive Overview of Methyl 3-pyrrolidin-1-ylbutanoate (CAS No. 33598-27-5): Properties, Applications, and Industry Insights

Methyl 3-pyrrolidin-1-ylbutanoate (CAS No. 33598-27-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This ester derivative, characterized by a pyrrolidine ring and a butanoate backbone, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C9H17NO2 and moderate lipophilicity make it valuable for designing drug candidates with improved bioavailability.

Recent studies highlight the compound's role in optimizing central nervous system (CNS)-targeting molecules, particularly for neurological disorders—a trending topic in 2024's pharmaceutical landscape. Researchers are exploring its potential as a cholinergic modulator, aligning with growing interest in cognitive enhancement therapies. The methyl ester moiety enhances metabolic stability, addressing a common challenge in prodrug design, while the pyrrolidinyl group contributes to receptor binding affinity.

From a synthetic perspective, Methyl 3-pyrrolidin-1-ylbutanoate demonstrates remarkable flexibility. Its carbonyl oxygen and tertiary amine functionalities allow diverse chemical modifications, making it a multifunctional building block for heterocyclic compounds. Industry reports indicate increasing demand for such intermediates in high-throughput screening libraries, especially for GPCR-targeted drug discovery—a hot topic in AI-assisted molecular design.

Environmental and safety profiles of CAS 33598-27-5 have been rigorously evaluated. The compound exhibits favorable biodegradability metrics compared to persistent organic pollutants, responding to the pharmaceutical industry's 2024 sustainability initiatives. Advanced QSPR models predict low ecotoxicity, positioning it as an eco-friendly alternative in green chemistry applications—a key concern for ESG-focused investors.

The analytical characterization of Methyl 3-pyrrolidin-1-ylbutanoate employs cutting-edge techniques. Recent publications detail LC-MS/MS methods for trace detection, while NMR studies reveal conformational preferences influencing molecular interactions. Such data is crucial for quality control in Good Manufacturing Practice (GMP) settings, particularly for companies specializing in custom synthesis services.

Market intelligence suggests growing patent activity around derivatives of CAS 33598-27-5, with applications ranging from ion channel modulators to transdermal permeation enhancers. This aligns with the healthcare sector's focus on non-invasive drug delivery systems—a frequently searched topic in medical technology forums. The compound's balanced logP value (predicted 0.9-1.2) makes it particularly interesting for dermal formulation development.

In academic circles, 33598-27-5 has emerged as a model compound for studying stereoelectronic effects in medicinal chemistry. Computational chemists utilize its structure to validate machine learning algorithms for predicting conformational stability—an intersection of chemistry and AI that dominates recent scientific conferences. The pyrrolidine ring's pseudorotation behavior provides valuable insights for molecular dynamics simulations.

Industrial scale-up processes for Methyl 3-pyrrolidin-1-ylbutanoate have evolved significantly. Continuous flow chemistry approaches now achieve >85% yields with minimized solvent waste, addressing the pharmaceutical industry's push toward process intensification. These advancements feature prominently in chemical engineering webinars, reflecting professionals' search for sustainable synthesis methodologies.

From a regulatory standpoint, the compound's ICH M7-compliant mutagenicity profile facilitates its adoption in drug development pipelines. Toxicology databases classify it as a low-risk intermediate, reducing regulatory hurdles—a critical consideration for pharmaceutical companies optimizing development timelines. This advantage is frequently discussed in regulatory affairs training courses.

Future research directions for 33598-27-5 include exploration of its metabolite pathways and potential as a biomarker in clinical studies. With the rise of precision medicine, such investigations align with trending searches about personalized therapeutics. The compound's structural features may enable development of theranostic agents combining diagnostic and therapeutic functions.

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